molecular formula C29H25N3O5S B11494992 (5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-4,6-dione

(5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-4,6-dione

Cat. No.: B11494992
M. Wt: 527.6 g/mol
InChI Key: GHCHAANXZNLLGE-XKZIYDEJSA-N
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Description

The compound (5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structural features It contains an indole moiety, a benzyl group, a diazinane ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-benzyl-1H-indole, 3,4,5-trimethoxybenzaldehyde, and thiourea.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the diazinane ring, potentially using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group and the trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the diazinane ring.

    Substitution: Substituted derivatives at the benzyl or trimethoxyphenyl groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-thioxo-1,3-diazinane-4,6-dione: Similar structure but lacks the trimethoxyphenyl group.

    (5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-sulfanylidene-1-phenyl-1,3-diazinane-4,6-dione: Similar structure but with a phenyl group instead of the trimethoxyphenyl group.

Uniqueness

The presence of the trimethoxyphenyl group in (5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-4,6-dione imparts unique chemical and biological properties, potentially enhancing its efficacy and specificity in various applications.

Properties

Molecular Formula

C29H25N3O5S

Molecular Weight

527.6 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-4,6-dione

InChI

InChI=1S/C29H25N3O5S/c1-35-24-14-20(15-25(36-2)26(24)37-3)32-28(34)22(27(33)30-29(32)38)13-19-17-31(16-18-9-5-4-6-10-18)23-12-8-7-11-21(19)23/h4-15,17H,16H2,1-3H3,(H,30,33,38)/b22-13-

InChI Key

GHCHAANXZNLLGE-XKZIYDEJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)NC2=S

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC2=S

Origin of Product

United States

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